5-Fluoro-2-hydroxybenzoyl Chloride: Physicochemical Profiling, Synthetic Protocols, and Applications in Advanced Therapeutics
5-Fluoro-2-hydroxybenzoyl Chloride: Physicochemical Profiling, Synthetic Protocols, and Applications in Advanced Therapeutics
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorinated aromatic moieties is a proven method for enhancing the lipophilicity, metabolic stability, and target-binding affinity of Active Pharmaceutical Ingredients (APIs). 5-Fluoro-2-hydroxybenzoyl chloride (CAS 2728-74-7) serves as a highly reactive, moisture-sensitive electrophilic building block designed specifically for this purpose. This technical whitepaper provides an in-depth analysis of its physicochemical properties, establishes field-proven, self-validating handling protocols, and explores its critical role in the synthesis of advanced therapeutics, including menin-MLL1 inhibitors and calcium channel blockers.
Physicochemical Profiling and Structural Dynamics
Understanding the physical and chemical properties of 5-fluoro-2-hydroxybenzoyl chloride requires a comparative analysis with its stable precursor, 5-fluoro-2-hydroxybenzoic acid (5-fluorosalicylic acid). The conversion from a carboxylic acid to an acyl chloride drastically alters the molecule's reactivity profile.
The strongly electron-withdrawing fluorine atom at the 5-position inductively increases the electrophilicity of the carbonyl carbon, making the acyl chloride exceptionally reactive toward nucleophiles (amines, alcohols, and heterocycles). Furthermore, the presence of the ortho-hydroxyl group introduces potential complexities, such as self-condensation or esterification, which necessitates strict temperature control during downstream applications[1].
Table 1: Comparative Physicochemical Data
| Property | 5-Fluoro-2-hydroxybenzoyl chloride (Target) | 5-Fluoro-2-hydroxybenzoic acid (Precursor) |
| CAS Number | 2728-74-7 | 345-16-4[2] |
| Molecular Formula | C7H4ClFO2 | C7H5FO3[2] |
| Molecular Weight | 174.56 g/mol | 156.11 g/mol [2] |
| Appearance | Moisture-sensitive reactive intermediate | White to light brown powder/crystal[3] |
| Melting Point | N/A (Generated in situ / stored inert) | 177–179 °C |
| Solubility | Reacts violently with water; soluble in DCM, THF | Slightly soluble in water[3] |
| Primary Utility | Electrophilic acylating agent | API building block, Chelating agent[3] |
Mechanistic Synthesis and Handling Protocols
Upstream Precursor Synthesis
The precursor, 5-fluorosalicylic acid, is synthesized industrially via the Kolbe-Schmitt reaction. This involves reacting p-fluorophenol with carbon dioxide under heated and pressurized conditions in the presence of an alkaline catalyst[3].
Acyl Chloride Generation: The Causality of Reagent Selection
To convert the acid to 5-fluoro-2-hydroxybenzoyl chloride, oxalyl chloride is the preferred chlorinating agent over thionyl chloride or phosphorus halides.
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The "Why": Oxalyl chloride decomposes entirely into gaseous byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride)[4]. This drives the reaction to completion via Le Chatelier's principle and leaves no non-volatile residues, eliminating the need for tedious aqueous workups that would otherwise hydrolyze the sensitive acyl chloride product.
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Catalytic Activation: N,N-Dimethylformamide (DMF) is added in catalytic amounts to react with oxalyl chloride, forming the highly electrophilic Vilsmeier-Haack reagent, which acts as the true active chlorinating species.
Figure 1: DMF-catalyzed chlorination mechanism of 5-fluorosalicylic acid using oxalyl chloride.
Step-by-Step Protocol: Synthesis of 5-Fluoro-2-hydroxybenzoyl chloride
This protocol is designed as a self-validating system; visual cues confirm reaction progress.
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System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is strictly anhydrous.
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Reagent Charging: Suspend 5-fluoro-2-hydroxybenzoic acid (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a continuous nitrogen sweep[4].
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Catalyst Addition: Add 2–3 drops of anhydrous DMF.
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Validation Check: The mixture will remain a cloudy suspension.
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Activation: Cool the reaction mixture to 0 °C using an ice bath. Add oxalyl chloride (1.2 to 1.5 equiv) dropwise via the dropping funnel over 15 minutes.
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Validation Check: Immediate effervescence (gas evolution) must be observed. This confirms the formation of the Vilsmeier-Haack reagent and the ongoing chlorination. The slow addition prevents thermal runaway.
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.
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Validation Check: The reaction is complete when gas evolution completely ceases and the opaque suspension transitions into a clear, homogeneous solution.
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Isolation: Concentrate the mixture under reduced pressure (rotary evaporation) to remove the DCM solvent and any unreacted oxalyl chloride. The resulting crude 5-fluoro-2-hydroxybenzoyl chloride should be utilized immediately in downstream acylation steps to prevent atmospheric hydrolysis.
Applications in Advanced Therapeutics
5-Fluoro-2-hydroxybenzoyl chloride is not an end-product; it is a critical enabler for complex molecular architectures.
Menin-MLL1 Protein-Protein Interaction (PPI) Inhibitors
Acute leukemias characterized by active HOX/MEIS1 gene signatures rely heavily on the menin-MLL1 protein interaction. Disruption of this interaction is a cutting-edge therapeutic approach. 5-Fluoro-2-hydroxybenzoyl chloride is utilized to synthesize complex diazaspirobicyclic compounds that act as small-molecule inhibitors of this PPI[4]. The acyl chloride is reacted with amine intermediates to install the fluorinated ring, which is strategically designed to occupy specific hydrophobic binding pockets within the menin protein architecture[4].
Dihydropyridine-Based Calcium Channel Blockers
The acyl chloride is a key reagent in the multi-step synthesis of 1-cyclohexyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile[1]. In this workflow, the 5-fluoro-2-hydroxybenzoyl moiety is installed to drastically enhance the lipophilicity and biological activity of the dihydropyridine core. Because of the electron-withdrawing nature of the carbonitrile group on the ring, the acylation step requires precise temperature control (typically -10 °C to 25 °C) to balance reactivity and prevent polyfluorination or dehalogenation byproducts[1].
Diagnostics and Chelating Agents
Beyond direct therapeutics, the precursor structure is an excellent chelating agent. It forms highly fluorescent ternary complexes with terbium ions (Tb³⁺), making it highly valuable in immunological assays[3]. Additionally, it serves as a foundational building block for APIs like fluorinated deferoxamine, which is deployed in the clinical management of chronic iron overload[3].
Figure 2: Synthetic workflow from precursor to 5-Fluoro-2-hydroxybenzoyl chloride and API applications.
References
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CAS 2728-74-7 | 5-Fluoro-2-Hydroxybenzoyl Chloride,≥95% Source: Howei Pharm URL:[Link]
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5-Fluorosalicylic acid | C7H5FO3 | CID 67658 Source: PubChem - NIH URL:[Link]
- WO2022257047A1 - Diazaspirobicylic compounds as protein-protein interaction inhibitors and applications thereof Source: Google Patents URL
Sources
- 1. evitachem.com [evitachem.com]
- 2. 5-Fluorosalicylic acid | C7H5FO3 | CID 67658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Fluorosalicylic acid | 345-16-4 [chemicalbook.com]
- 4. WO2022257047A1 - Diazaspirobicylic compounds as protein-protein interaction inhibitors and applications thereof - Google Patents [patents.google.com]
